1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid

medicinal chemistry fluorine chemistry building block authentication

Optimizing metabolic stability in lead series while maintaining SAR continuity? N-(2,4-difluorobenzyl)azetidine-3-carboxylic acid (CAS 1343841-13-3) blocks both ortho and para CYP450 oxidation sites simultaneously-protection unattainable with mono-fluorinated or non-fluorinated N-benzyl azetidine-3-carboxylic acid analogs. • 98% purity ensures stoichiometric precision in amide couplings for ADC linker-payload or PROTAC ternary complex assembly. • Matched molecular pair with 3,5-difluoro regioisomer enables deconvolution of electronic vs. steric contributions in SAR programs. • Conformationally constrained azetidine scaffold modulates linker rigidity in bioconjugates.

Molecular Formula C11H11F2NO2
Molecular Weight 227.21 g/mol
CAS No. 1343841-13-3
Cat. No. B1489840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid
CAS1343841-13-3
Molecular FormulaC11H11F2NO2
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C11H11F2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
InChIKeySOYSOCLDJUMYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid: Structural & Functional Overview


1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid (CAS 1343841-13-3) is a synthetic, N-substituted azetidine-3-carboxylic acid derivative. Its structure features a strained four-membered azetidine heterocycle bearing a 3-carboxylic acid group and an N-benzyl substituent with 2,4-difluoro substitution on the phenyl ring (C₁₁H₁₁F₂NO₂; MW 227.21) . The azetidine-3-carboxylic acid scaffold is classified as a non-cleavable linker for antibody-drug conjugates (ADCs) and an alkyl chain-based PROTAC linker , while the 2,4-difluorobenzyl substituent introduces distinct electronic and lipophilic properties compared to its non-fluorinated, mono-fluorinated, and regioisomeric difluoro analogs . This compound is offered commercially at specifications ranging from 95% to 98% purity for research use .

ADC / PROTAC linker conjugation via 3-carboxylic acid handle
Conformationally constrained azetidine scaffold for rigid linker design
Metabolic soft-spot blocking (ortho + para) in lead optimization
2,4-difluoro substitution shields key oxidative sites
Regioisomer SAR studies: 2,4- vs 3,5-difluorobenzyl comparison
Deconvolutes electronic and steric contributions
High-purity building block (reported 98% specification available)
Reduced impurity carryover in multistep synthesis

Why 2,4-Difluoro Substitution Is Essential for CAS 1343841-13-3


Within the N-benzyl azetidine-3-carboxylic acid family, the position and number of fluorine substituents on the benzyl group critically modulate both the electronic character and lipophilicity of the molecule, directly influencing reactivity in downstream coupling reactions, metabolic stability, and target binding interactions [1][2]. The 2,4-difluorophenyl regioisomer (CAS 1343841-13-3) is structurally distinct from the 3,5-difluorobenzyl regioisomer (CAS 1598528-25-6), the mono-fluorinated 2-fluorobenzyl (CAS 1289387-38-7) and 4-fluorobenzyl (CAS 1127402-43-0) analogs, and the non-fluorinated N-benzyl parent (CAS 94985-27-0) . These differences in substitution pattern yield distinct physicochemical profiles (e.g., logP, pKa of the carboxylic acid influenced by the electron-withdrawing ortho- and para-fluorines) that are non-interchangeable in structure-activity relationship (SAR) programs [2]. Substituting a different N-benzyl azetidine-3-carboxylic acid without compensating for these electronic and steric differences risks invalidating SAR continuity and altering pharmacokinetic profiles in lead series [1].

3,5-Difluoro isomer May shift electronic and steric profile vs. 2,4-difluoro; ortho-F effects absent, potentially altering pKa and target engagement.
Mono-fluoro analogs Incomplete metabolic blocking and lower reported purity (95%) may introduce uncontrolled variables in SAR continuity.
Non-fluorinated analog Lacks fluorine-mediated metabolic stability and may exhibit different lipophilicity, limiting direct substitution in lead series.

CAS 1343841-13-3 vs. N-Benzyl Analogs: Evidence-Based Comparison


Molecular Identity: 2,4- vs. 3,5-Difluorobenzyl Substitution

The target compound 1-[(2,4-difluorophenyl)methyl]azetidine-3-carboxylic acid (CAS 1343841-13-3) is a constitutional isomer of 1-[(3,5-difluorophenyl)methyl]azetidine-3-carboxylic acid (CAS 1598528-25-6). Both share identical molecular formula (C₁₁H₁₁F₂NO₂) and molecular weight (227.21 g/mol), making them indistinguishable by mass spectrometry alone . The 2,4-difluoro substitution places electron-withdrawing fluorine atoms at both ortho and para positions relative to the methylene linker, whereas the 3,5-isomer positions fluorines at meta positions only. This regioisomeric distinction is critical: ortho-fluorine substitution introduces steric effects near the azetidine nitrogen and alters the electronic environment of the carboxylic acid (pKa modulation via through-bond inductive effects) that cannot be replicated by the 3,5-isomer [1].

2,4- vs 3,5-Difluoro regioisomer
Class-level
2,4-diF: ortho + para vs 3,5-diF: meta only
Estimated ΔpKa ≈ 0.1–0.3 (more acidic for 2,4-)
Supports regioisomer attribution review; may prevent SAR misinterpretation.
Based on Hammett analysis; experimental pKa not available.
medicinal chemistry fluorine chemistry building block authentication

Commercial Purity: 2,4-Difluoro vs. Mono-Fluoro Analogs

The target compound is available from Leyan with a documented purity specification of 98%, while its closest mono-fluorinated analog—1-(2-fluorobenzyl)azetidine-3-carboxylic acid (CAS 1289387-38-7)—is supplied by AKSci with a minimum purity specification of 95% . This 3-percentage-point difference in purity specification has practical implications: at 95% purity, the mono-fluoro analog may contain up to 5% of unidentified impurities (including potential de-fluorinated byproducts, residual starting materials, or regioisomeric contaminants), whereas the 98% specification for the 2,4-difluoro compound reduces the theoretical maximum impurity burden to 2% .

Purity specification
Spec review
98%
+3% vs 2-F analog (95%)
May reduce impurity carryover in multistep syntheses.
Vendor specification; batch-dependent.
chemical procurement purity specification building block quality

Lipophilicity Modulation: 2,4-Difluoro vs. Non-Fluorinated N-Benzyl

The introduction of two fluorine atoms at the 2- and 4-positions of the benzyl ring in CAS 1343841-13-3 increases lipophilicity relative to the non-fluorinated N-benzyl azetidine-3-carboxylic acid (CAS 94985-27-0, C₁₁H₁₃NO₂, MW 191.23) while simultaneously enhancing metabolic stability at potential sites of oxidative metabolism (both ortho and para positions on the phenyl ring are blocked by fluorine) [1]. The non-fluorinated N-benzyl analog has been described primarily as a synthetic intermediate and plant hybridizing agent [2], whereas the 2,4-difluoro substitution redirects the compound toward medicinal chemistry applications where controlled lipophilicity and metabolic blocking are desirable [1].

Lipophilicity & metabolic block
Data to verify
ΔclogP ≈ +0.5 vs non-fluorinated parent; ortho/para positions blocked against CYP oxidation
Reported profile may support lead optimization profiling.
Fragment-based calculation; experimental logP needed.
lipophilicity drug-likeness physicochemical profiling

Scaffold Role: ADC/PROTAC Linker vs. Proline Analog

The azetidine-3-carboxylic acid scaffold (3-substitution pattern) in CAS 1343841-13-3 is functionally distinct from the azetidine-2-carboxylic acid scaffold. Azetidine-3-carboxylic acid and its N-substituted derivatives are established non-cleavable ADC linkers and alkyl chain-based PROTAC linkers . In contrast, azetidine-2-carboxylic acid (L-Aze) is a naturally occurring toxic proline analog that misincorporates into proteins, inhibiting collagen synthesis with an IC₅₀ of 7.6 µg/mL against murine mammary cancer cells [1], and also acts as an NMDA receptor ligand (IC₅₀ = 2.37 × 10⁴ nM for azetidine-3-carboxylic acid at the strychnine-insensitive glycine site) [2]. The 3-carboxylic acid regioisomer positions the carboxyl group for conjugation chemistry (amide bond formation with payloads or E3 ligase ligands), whereas the 2-carboxylic acid regioisomer mimics the α-amino acid geometry of proline, leading to fundamentally different biological applications .

3-COOH vs 2-COOH scaffold
Class-level
3-COOH: ADC/PROTAC linker
2-COOH: proline analog (IC50 7.6 µg/mL)
3-COOH scaffold supports conjugation roles; 2-COOH not suitable for linker design.
Functional classification; verify for specific payload.
ADC linker PROTAC conformational constraint peptidomimetic

Research Application Scenarios for CAS 1343841-13-3


Metabolic Shielding at Ortho and Para Positions in Lead Optimization

In SAR programs where the N-benzyl azetidine-3-carboxylic acid fragment is being optimized for metabolic stability, CAS 1343841-13-3 provides blocking of both ortho and para positions on the phenyl ring with fluorine atoms—the two most common sites for CYP450-mediated aromatic hydroxylation. This dual blockade is not achievable with the 4-fluorobenzyl analog (CAS 1127402-43-0, which shields only the para position) or the 2-fluorobenzyl analog (CAS 1289387-38-7, which shields only the ortho position at a lower commercial purity of 95%) . The 2,4-difluoro pattern thus offers a unique combination of metabolic protection and electronic modulation for lead series where both oxidative stability and appropriate lipophilicity are required .

High-Purity Building Block for ADC/PROTAC Conjugation

The 98% purity specification available for CAS 1343841-13-3 makes it suitable for amide coupling reactions in ADC linker-payload construction or PROTAC ternary complex formation where stoichiometric control is critical. In these applications, the carboxylic acid group of the azetidine-3-carboxylic acid scaffold serves as the conjugation handle, and high starting material purity minimizes side product formation that could complicate purification of the final conjugate . The azetidine ring provides conformational constraint that can influence linker rigidity and, consequently, the physicochemical properties of the final bioconjugate .

SAR: 2,4- vs. 3,5-Difluorobenzyl N-Substitution Effects

For programs exploring the impact of fluorinated benzyl substitution patterns on target engagement, CAS 1343841-13-3 (2,4-difluoro) and CAS 1598528-25-6 (3,5-difluoro) represent a matched molecular pair differing only in the position of fluorine atoms on the aromatic ring . The 2,4-isomer places fluorine in positions that exert both inductive (ortho + para) and potential steric effects near the azetidine ring, while the 3,5-isomer exerts purely inductive (meta) effects. This regioisomeric pair enables deconvolution of electronic vs. steric contributions to biological activity, which is valuable in rational lead optimization .

Application
Selection Property
Validation Focus
Metabolic soft-spot blocking
2,4-difluoro substitution pattern
CYP metabolite profiling
ADC/PROTAC linker conjugation
Carboxylic acid handle and high purity
Amide coupling efficiency
Regioisomer SAR deconvolution
Electronic/steric profile comparison
pKa and logP determination
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